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Compound of Interest

Compound Name: Pentyl 4-nitrobenzoate
CAS No.: 14309-42-3
Cat. No.: B3047659
Get Quote
. J

Executive Summary

Pentyl 4-nitrobenzoate (CAS 14309-42-3) serves as a critical reference standard in organic
synthesis and a potential genotoxic impurity (PGI) in pharmaceutical development due to its
nitroaromatic moiety. Precise characterization requires a dual-method approach: Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI) for structural
elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray
lonization (ESI) for high-sensitivity trace analysis.

This guide outlines the physicochemical basis for ionization, detailed fragmentation
mechanisms, and validated protocols for the identification and quantification of this compound.

Physicochemical Profile & MS Suitability

Understanding the molecule's physical properties is the first step in designing a robust MS
method.
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Property Value MS Implication
Monoisotopic Mass: 237.1001
Formula Ci12H15NO4
Da
) Fragmentation: Driven by nitro-
Nitro group (para), Ester ) N
Structure ) ) group instability and ester
linkage, Pentyl chain
cleavage.[1]
GC Suitability: Requires high-
Boiling Point ~320°C (Predicted) temperature columns (e.g.,
DB-5MS).
LC Suitability: Retains well on
LogP ~4.0 C18; requires high organic

mobile phase.

Method A: GC-MS Analysis (Electron lonization)

GC-MS is the gold standard for structural confirmation of pentyl 4-nitrobenzoate due to its

volatility and the rich structural information provided by EI fragmentation.

Experimental Protocol

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or ZB-5MS), 30 m x

0.25 mm x 0.25 um.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless (for trace) or Split (10:1 for purity), 280°C.

Oven Program: 60°C (1 min) —» 20°C/min - 300°C (hold 5 min).

Source Temp: 230°C; Quad Temp: 150°C.[2]

lonization: EI @ 70 eV.[2]

Mechanistic Fragmentation Pathway (El)
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The EI spectrum of pentyl 4-nitrobenzoate is dominated by alpha-cleavage and
rearrangement reactions driven by the electron-withdrawing nitro group and the flexible pentyl
chain.

Key Diagnostic lons:

m/z 237 [M]*: Molecular ion. Typically low intensity due to the lability of the ester bond.

e m/z 167 [M — CsHio]*" (McLafferty Rearrangement): The pentyl chain allows for a six-
membered transition state. A gamma-hydrogen transfers to the carbonyl oxygen, leading to
the loss of neutral 1-pentene (70 Da) and formation of the 4-nitrobenzoic acid radical cation.

e m/z 150 [M — OCsH11]* (Base Peak Candidate): Alpha-cleavage adjacent to the carbonyl
carbon results in the loss of the pentylalkoxy radical, yielding the stable 4-nitrobenzoyl cation
(acylium ion).

e m/z 104 [150 — NOz]*: The acylium ion further fragments by losing the nitro group (46 Da).

e m/z 71 [CsH11]*: The pentyl carbocation, formed by heterolytic cleavage of the C-O bond.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways defining the spectral fingerprint.
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Caption: Competing fragmentation pathways for Pentyl 4-nitrobenzoate under 70 eV Electron
lonization.

Method B: LC-MS Analysis (ESI)

For biological matrices or trace impurity analysis (e.g., genotoxic screening), LC-MS with
Electrospray lonization (ESI) is preferred due to its higher sensitivity and soft ionization
capabilities.

Experimental Protocol

e Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 pum.
* Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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e Gradient: 5% B to 95% B over 10 minutes.
e Flow Rate: 0.4 mL/min.

« lonization: ESI Positive (+) Mode.

lonization Physics & Adduct Formation

Unlike EI, ESI produces even-electron ions. Pentyl 4-nitrobenzoate is moderately polar but
lacks a highly basic nitrogen center. lonization relies on protonation of the carbonyl oxygen or
adduct formation.

o [M+H]* (m/z 238.1): Protonated molecule. Intensity may be variable depending on mobile
phase pH.

e [M+Na]* (m/z 260.1): Sodium adduct. Often the dominant species in ESI(+) if trace sodium is
present in solvents/glassware.

e [M+NHa]* (m/z 255.1): Ammonium adduct. Prominent if ammonium formate/acetate buffers
are used.

Critical Note on Sensitivity: The nitro group is electron-withdrawing, reducing the basicity of the
ester carbonyl. This can suppress protonation efficiency. Using Ammonium Formate (5-10 mM)
in the mobile phase is recommended to stabilize ionization via the [M+NHa4]* adduct.

Data Interpretation & Diagnostic Tables

Use the following reference table to validate spectral data during analysis.

Table 1: Diagnostic lon List (El & ESI)
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. L . Relative
m/z (Measured) lon Identity Origin/Mechanism
Abundance (Est.)

237 [M]+ Molecular lon (EI) < 5% (Weak)

Protonated Molecule ]
238 [M+H]* Variable

(ESI)

] High (dominant in
260 [M+Na]* Sodium Adduct (ESI)
ESI)

McLafferty
167 [C7H5NOa4]* Rearrangement (Loss  20-40%

of Pentene)

Acylium lon (Loss of -
150 [C7HaNOs]* 100% (Base Peak)

OCsHai1)

Loss of NOz from m/z
104 [C7H4QO]* 30-50%

150

) Loss of CO from m/z

76 [CeHa]* 10-20%

104
71 [CsH11]* Pentyl Chain Cation 10-25%

Analytical Workflow & Quality Assurance

To ensure data integrity (Trustworthiness), the following workflow integrates sample preparation
with instrumental validation.
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Caption: Integrated workflow for the extraction, separation, and mass spectrometric analysis of
Pentyl 4-nitrobenzoate.

Self-Validating Protocol Checks:

e Retention Time Locking: Use a homologous series (e.g., Methyl/Ethyl/Propyl 4-
nitrobenzoate) to verify the elution order. Pentyl should elute after Butyl 4-nitrobenzoate.

e lon Ratio Confirmation: In GC-MS SIM (Selected lon Monitoring) mode, monitor m/z 150,
167, and 104. The ratio of 167/150 should remain constant (+x20%) across the peak width.

e Blank Subtraction: Nitrobenzoates can be ubiquitous in lab synthesis environments. Always
run a solvent blank to rule out carryover.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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